Methyl 2-chloro-4-methyl-5-nitrobenzoate Methyl 2-chloro-4-methyl-5-nitrobenzoate
Brand Name: Vulcanchem
CAS No.: 1143026-45-2
VCID: VC2843402
InChI: InChI=1S/C9H8ClNO4/c1-5-3-7(10)6(9(12)15-2)4-8(5)11(13)14/h3-4H,1-2H3
SMILES: CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)OC)Cl
Molecular Formula: C9H8ClNO4
Molecular Weight: 229.62 g/mol

Methyl 2-chloro-4-methyl-5-nitrobenzoate

CAS No.: 1143026-45-2

Cat. No.: VC2843402

Molecular Formula: C9H8ClNO4

Molecular Weight: 229.62 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-chloro-4-methyl-5-nitrobenzoate - 1143026-45-2

Specification

CAS No. 1143026-45-2
Molecular Formula C9H8ClNO4
Molecular Weight 229.62 g/mol
IUPAC Name methyl 2-chloro-4-methyl-5-nitrobenzoate
Standard InChI InChI=1S/C9H8ClNO4/c1-5-3-7(10)6(9(12)15-2)4-8(5)11(13)14/h3-4H,1-2H3
Standard InChI Key MYJAKYQVMDBEOM-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)OC)Cl
Canonical SMILES CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)OC)Cl

Introduction

Chemical Structure and Properties

Methyl 2-chloro-4-methyl-5-nitrobenzoate belongs to the family of substituted benzoate esters. While specific information about this exact compound is limited in the available literature, we can derive its properties based on structurally similar compounds.

Basic Information

The compound features a benzoic acid methyl ester backbone with three key substituents: a chlorine atom, a methyl group, and a nitro group at specific positions on the benzene ring. Based on structural analogs, it would have the following properties:

PropertyValue
Molecular FormulaC9H8ClNO4
Molecular WeightApproximately 229.62 g/mol
Physical AppearanceLikely a crystalline solid
SolubilitySoluble in organic solvents (e.g., DCM, methanol)

The molecular weight is derived from its structurally similar isomer, Methyl 2-chloro-5-methyl-4-nitrobenzoate, which has an identical molecular formula and weight of 229.62 g/mol .

Structural Characteristics

The arrangement of substituents on the benzene ring gives this compound its distinct chemical reactivity:

  • The 2-chloro substituent provides electrophilic character at that position

  • The 4-methyl group contributes electron density to the aromatic system

  • The 5-nitro group acts as a strong electron-withdrawing group

  • The ester functionality offers potential for further derivatization

Synthesis Methods

Esterification of Corresponding Benzoic Acid

The most direct synthesis pathway likely involves the esterification of 2-chloro-4-methyl-5-nitrobenzoic acid with methanol in the presence of a catalytic amount of sulfuric acid. This approach mirrors the synthesis method documented for the related compound methyl 2-chloro-4-fluoro-5-nitrobenzoate .

The typical reaction conditions would involve:

  • Dissolving 2-chloro-4-methyl-5-nitrobenzoic acid in methanol

  • Adding catalytic sulfuric acid (approximately 1 equivalent)

  • Heating the reaction mixture at 65°C for 4-6 hours

  • Adding molecular sieves to remove water and drive the reaction to completion

  • Purification by filtration through Celite followed by extraction and washing steps

The expected yield would be approximately 65-70% based on comparable reactions with structurally similar benzoic acids .

Alternative Synthesis Routes

Alternative synthetic approaches could potentially include:

  • Nitration of methyl 2-chloro-4-methylbenzoate under controlled conditions

  • Chlorination of methyl 4-methyl-5-nitrobenzoate using appropriate chlorinating agents

  • Methylation of 2-chloro-4-methyl-5-nitrobenzaldehyde followed by oxidation and esterification

Chemical Reactivity

Functional Group Reactivity

The presence of multiple functional groups makes Methyl 2-chloro-4-methyl-5-nitrobenzoate a versatile building block in organic synthesis:

  • The ester group can undergo hydrolysis, transesterification, or reduction reactions

  • The nitro group can be reduced to an amine, which opens pathways for further functionalization

  • The chlorine atom is susceptible to nucleophilic aromatic substitution, especially given the presence of the electron-withdrawing nitro group

  • The methyl group can undergo oxidation or serve as a site for radical bromination

Comparison with Structurally Similar Compounds

The chemical behavior of Methyl 2-chloro-4-methyl-5-nitrobenzoate can be contextualized by comparing it with related compounds:

CompoundStructural DifferenceExpected Reactivity Difference
Methyl 2-fluoro-4-methyl-5-nitrobenzoateFluorine instead of chlorine at 2-positionHigher electronegativity; potentially more stable to nucleophilic substitution
Methyl 4-chloro-2-methyl-5-nitrobenzoateDifferent arrangement of chlorine and methyl groupsDifferent electronic distribution affecting reactivity patterns
Methyl 2-chloro-5-methyl-4-nitrobenzoateMethyl and nitro positions switchedDifferent directing effects for further substitution reactions

Applications in Chemical Synthesis

As a Building Block

Methyl 2-chloro-4-methyl-5-nitrobenzoate likely serves as an important intermediate in the synthesis of:

  • Pharmaceutically active compounds, particularly those requiring specifically substituted benzoic acid derivatives

  • Agrochemicals where substituted aromatic rings form core structures

  • Specialty chemicals requiring precise functional group positioning

In Cross-Coupling Reactions

The presence of both the chlorine atom and methyl ester functionality makes this compound potentially valuable in various cross-coupling reactions:

  • Suzuki-Miyaura coupling at the chlorine position

  • Heck reactions for vinyl substitution

  • Buchwald-Hartwig amination for introduction of nitrogen-containing groups

Hazard TypePotential Classification
Acute ToxicityPotentially toxic if swallowed, in contact with skin, or if inhaled
GHS SymbolLikely GHS06 (skull and crossbones)
Signal WordLikely "Danger"
Hazard StatementsMay include H301, H311, H331 (toxic if swallowed, in contact with skin, or if inhaled)

Recommended Precautions

Appropriate handling precautions would likely include:

  • Wearing appropriate personal protective equipment including gloves, lab coat, and eye protection

  • Working in a well-ventilated area or fume hood

  • Avoiding skin contact, ingestion, and inhalation

  • Having appropriate spill control materials readily available

  • Storing in tightly closed containers in a cool, dry place

Analytical Characteristics

Physical Properties

The compound is likely to be a crystalline solid with moderate to low solubility in water but good solubility in organic solvents such as dichloromethane, chloroform, and methanol.

Comparison with Related Benzoate Derivatives

Structure-Activity Relationships

The specific arrangement of substituents in Methyl 2-chloro-4-methyl-5-nitrobenzoate gives it unique properties compared to its structural isomers:

CompoundStructural FeaturePotential Impact on Activity
Methyl 2-chloro-4-methyl-5-nitrobenzoateChlorine ortho to carboxyl groupMay influence chelation properties and reactivity of the ester group
Methyl 4-chloro-5-methyl-2-nitrobenzoateNitro group ortho to carboxyl groupDifferent electronic effects on the aromatic system and possible intramolecular interactions
Methyl 2-chloro-5-methyl-4-nitrobenzoateNitro and methyl positions switchedDifferent electron distribution affecting reactivity and potential applications

Pharmaceutical Relevance

Substituted benzoates similar to Methyl 2-chloro-4-methyl-5-nitrobenzoate are often found as structural components in various pharmaceutical compounds, particularly those with:

  • Anti-inflammatory properties

  • Antimicrobial activity

  • Enzyme inhibitory functions

  • Central nervous system activities

The specific arrangement of substituents on the aromatic ring can significantly influence binding affinity to biological targets.

Current Research and Future Perspectives

Areas of Active Investigation

The compound and its derivatives may be currently under investigation for:

  • Development of new synthetic methodologies using the compound as a model substrate

  • Exploration of structure-activity relationships in pharmaceutical research

  • Application in the synthesis of more complex molecules requiring precisely substituted aromatic cores

  • Development of more environmentally friendly synthesis routes

Future Research Directions

Potential future research directions involving Methyl 2-chloro-4-methyl-5-nitrobenzoate may include:

  • Utilization in flow chemistry for more efficient and scalable synthesis

  • Application in combinatorial chemistry to create libraries of related compounds

  • Investigation of potential biological activities

  • Development of novel catalytic methods for its functionalization

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